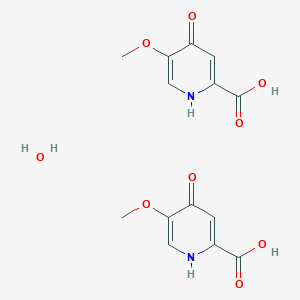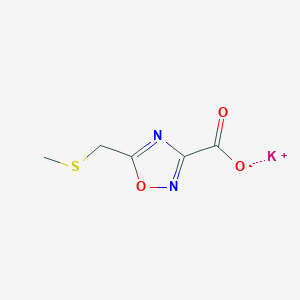
4-Fluoro-2-(difluoromethyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(difluoromethyl)anisole, commonly referred to as 4-FMA, is a fluorinated anisole with a wide range of applications in the scientific research community. It is a versatile and important building block for the synthesis of a variety of compounds and has been used in various laboratory experiments. 4-FMA is a colorless liquid with a sweet, fruity odor and is soluble in both organic and aqueous solvents. It has a melting point of -10.5°C and a boiling point of 117.5°C.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure : A study conducted by Huang Suo-yi and Tian Hua (2004) focused on the synthesis of 2-Fluoro-4-iodo-anisole, a compound closely related to 4-Fluoro-2-(difluoromethyl)anisole, demonstrating the synthesis process through reactions like Schiemann and Sandmeyer reactions, highlighting its significance as an intermediate in other chemical processes (Huang & Tian, 2004).
Impact on Physicochemical Properties : L. Xing et al. (2015) discussed how fluoroanisoles, which include compounds like this compound, exhibit distinct conformational preferences and significantly impact the physicochemical and pharmacokinetic properties of molecules. The study analyzed trends in anisole and fluoroanisole matched molecular pairs, revealing key insights into their effects on properties like log D and permeability (Xing et al., 2015).
Molecular Orbital Computations : Research by T. Schaefer et al. (1991) explored the internal rotational potentials of compounds including 4-fluoroanisole, which is structurally similar to this compound. Their study provided insights into internal barrier heights and conformational stability, crucial for understanding the molecular behavior of these compounds (Schaefer et al., 1991).
Density Functional Study : M. Kieninger et al. (2004) conducted a comparative study on the torsional potential of 4-fluoro (trifluoromethoxy)benzene and related species, including 4-fluoroanisole. This study is important for understanding the electronic structure and reactivity of such fluorinated compounds (Kieninger et al., 2004).
Isotope Separation Applications : Xiaoqin Wu et al. (2014) examined the use of 2,4-difluoro anisole in boron isotopes separation. Their findings indicated that 2,4-difluoro anisole exhibits properties advantageous for isotopic separation, such as better separation coefficients and stability, compared to anisole (Wu et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound are P280-P305+P351+P338 , which involve wearing protective gloves/clothing/eye protection/face protection (P280), and specific measures to take if in eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWEBYLKCQNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)

![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)


![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)




![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2485746.png)

